BenchChemオンラインストアへようこそ!

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

This unsubstituted [1,2,4]triazolo[4,3-b]pyridazine derivative (MW 309.33) is essential for c-Met kinase SAR matrices where the 3-position steric and electronic contribution must be systematically isolated. Its reduced bulk—versus 3-cyclopropyl (349.40 g/mol) and 3-cyclobutyl (363.43 g/mol) analogs—enables access to sub-pockets occluded by bulkier congeners. The N-methylpicolinamide terminus provides a validated pharmacophore for target engagement. Procure this CAS-exact compound to ensure reproducible ligand-efficiency benchmarking and parallel library diversification at azetidine/picolinamide positions.

Molecular Formula C15H15N7O
Molecular Weight 309.333
CAS No. 2310038-73-2
Cat. No. B2430244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide
CAS2310038-73-2
Molecular FormulaC15H15N7O
Molecular Weight309.333
Structural Identifiers
SMILESCN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC=CC=N4
InChIInChI=1S/C15H15N7O/c1-20(15(23)12-4-2-3-7-16-12)11-8-21(9-11)14-6-5-13-18-17-10-22(13)19-14/h2-7,10-11H,8-9H2,1H3
InChIKeyCOCWMWXVRVYEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide (CAS 2310038-73-2): Core Scaffold & Pharmacophore Definition


N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide (CAS 2310038-73-2) is a synthetic triazolopyridazine derivative bearing an azetidine linker and an N-methylpicolinamide terminus. The compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, which has been validated as a scaffold for c-Met tyrosine kinase inhibition and dual c-Met/Pim-1 targeting in oncology [1]. Its key structural feature is the unsubstituted 3-position of the triazolopyridazine core, distinguishing it from 3-alkyl/cycloalkyl-substituted analogs that dominate the patent and primary literature [2]. The N-methylpicolinamide moiety is a recognized pharmacophore in anticancer agent design, contributing to target engagement and pharmacokinetic modulation [3].

Why Generic Triazolopyridazine Substitution Is Inadequate for N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide Procurement


Triazolopyridazine-based kinase inhibitors exhibit highly sensitive structure–activity relationships (SAR) where even minor substituent changes at the 3-position can profoundly alter potency, selectivity, and physicochemical properties [1]. The target compound's unsubstituted 3-position is not a null variant but a deliberate design choice that reduces steric bulk and eliminates potential metabolic liabilities associated with alkyl/cycloalkyl groups present in close analogs (e.g., cyclopropyl CAS 2320889-84-5, cyclobutyl CAS 2310125-37-0) . Generic substitution with 3-substituted analogs risks altered target-binding kinetics, differential off-target profiles, and unpredictable in vitro/in vivo translation—issues documented in the c-Met inhibitor patent literature where subtle structural modifications led to significant potency shifts [1]. Therefore, direct procurement of the specified CAS compound is essential for reproducible SAR exploration.

Quantitative Differentiation Evidence: N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide vs. Closest Analogs


Structural Uniqueness: Unsubstituted 3‑Position of the Triazolopyridazine Core vs. 3‑Cyclopropyl and 3‑Cyclobutyl Analogs

The target compound (CAS 2310038-73-2) bears a hydrogen atom at the 3‑position of the [1,2,4]triazolo[4,3‑b]pyridazine core. This is a significant structural departure from the 3‑cyclopropyl analog (CAS 2320889‑84‑5) and 3‑cyclobutyl analog (CAS 2310125‑37‑0), which incorporate bulky cycloalkyl substituents at this critical vector . In the c‑Met inhibitor patent landscape, the 3‑position is a key pharmacophoric element that directly influences ATP‑binding pocket complementarity and kinase selectivity [1]. The unsubstituted variant presents a minimal steric footprint, potentially enabling distinct binding modes and selectivity fingerprints not achievable with 3‑substituted congeners .

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

Class‑Level Kinase Inhibitory Potential: Triazolopyridazine Scaffold Validated Against c‑Met and Pim‑1

Although no direct biochemical IC₅₀ data are publicly available for CAS 2310038‑73‑2, the triazolopyridazine scaffold has been quantitatively validated in a 2024 study by Mahmoud et al., where the lead compound 4g demonstrated dual c‑Met/Pim‑1 inhibition with IC₅₀ values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM, respectively [1]. The study established that variations in the 3‑position substituent significantly modulate potency: compound 4a, a comparator within the same series, exhibited substantially weaker antiproliferative activity (mean GI% = 29.08% vs. 55.84% for 4g) [1]. This class‑level evidence confirms that the triazolopyridazine core is a productive kinase inhibitor scaffold and that the 3‑position is a critical potency determinant, providing a strong rationale for investigating the unsubstituted variant represented by CAS 2310038‑73‑2.

c‑Met inhibition Pim‑1 inhibition Oncology

Pharmacophoric Contribution: N‑Methylpicolinamide Moiety as a Privileged Anticancer Fragment

The N‑methylpicolinamide motif is recognized as a privileged fragment in anticancer drug discovery, with a comprehensive 2019 review by Moku et al. documenting its role across multiple target classes including kinase inhibitors, HDAC inhibitors, and tubulin polymerization inhibitors [1]. The review highlights that the N‑methyl substitution on the picolinamide nitrogen is critical for modulating hydrogen‑bonding capacity and metabolic stability relative to primary amide analogs [1]. In the context of triazolopyridazine‑based c‑Met inhibitors, the picolinamide moiety serves as a key hinge‑binding or solvent‑exposed recognition element, contributing to both potency and physicochemical properties [2]. The target compound uniquely juxtaposes this validated pharmacophore with the unsubstituted triazolopyridazine core, a combination not represented in published SAR studies.

N‑methylpicolinamide Anticancer agents Structure–activity relationship

Synthetic Accessibility Advantage: Reduced Step‑Count Relative to 3‑Substituted Analogs

The absence of a 3‑position substituent on the triazolopyridazine core eliminates at least one synthetic step (alkylation, cross‑coupling, or cyclocondensation) required for installing cyclopropyl, cyclobutyl, or aryl groups present in comparator compounds [1]. Patent literature describes multi‑step routes for 3‑substituted triazolopyridazine analogs, often employing palladium‑catalyzed cross‑couplings or multi‑component cyclization sequences that introduce additional cost, time, and purification burden [1]. The target compound’s simplified scaffold is predicted to enable faster analog generation in parallel synthesis and library production, a non‑trivial advantage in industrial medicinal chemistry settings where cycle time and chemical space coverage are key performance indicators.

Medicinal chemistry Synthetic methodology Hit‑to‑lead optimization

Optimal Research & Industrial Application Scenarios for N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide (CAS 2310038-73-2)


Kinase Inhibitor SAR Probe: Exploring the 3‑Position Hydrogen Pharmacophore in c‑Met/Pim‑1 Programs

Researchers investigating c‑Met or dual c‑Met/Pim‑1 kinase inhibition can employ CAS 2310038‑73‑2 as a minimal‑steric‑bulk reference compound. The unsubstituted 3‑position serves as a baseline for quantifying the steric and electronic contribution of alkyl, cycloalkyl, and aryl substituents in a systematic SAR matrix. The class‑level c‑Met IC₅₀ benchmark of 0.163 μM established for triazolopyridazine derivative 4g provides a potency anchor for contextualizing the target compound's activity .

Fragment‑Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

With a molecular weight of 309.33 g/mol—significantly lower than 3‑cyclopropyl (349.40 g/mol) and 3‑cyclobutyl (363.43 g/mol) analogs—the target compound exhibits favorable ligand efficiency metrics . It is suitable as a fragment‑sized starting point for structure‑based design, where its reduced steric profile may access sub‑pockets occluded by bulkier congeners. The N‑methylpicolinamide motif provides a validated recognition element for crystallographic fragment screening campaigns [1].

Medicinal Chemistry Library Design and Diversity‑Oriented Synthesis

The simplified synthetic route (estimated 4–5 steps without 3‑position functionalization) makes CAS 2310038‑73‑2 an attractive core scaffold for parallel library generation . Procurement of this compound enables rapid diversification at the azetidine nitrogen and picolinamide positions, generating compound arrays that systematically explore chemical space around the unsubstituted triazolopyridazine nucleus—a region underrepresented in published patent libraries dominated by 3‑substituted variants.

Selectivity Profiling Against Closely Related Kinase Targets

The distinct steric and electronic profile of the unsubstituted 3‑position may confer a selectivity fingerprint that differs from 3‑substituted analogs. Procurement of CAS 2310038‑73‑2 alongside its cyclopropyl (CAS 2320889‑84‑5) and cyclobutyl (CAS 2310125‑37‑0) counterparts enables head‑to‑head kinase panel screening to map the selectivity consequences of 3‑position substitution, generating critical data for lead optimization decisions .

Quote Request

Request a Quote for N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.